molecular formula C11H10N2O2S B1272431 Methyl 2-(2-quinoxalinylsulfanyl)acetate CAS No. 55338-14-2

Methyl 2-(2-quinoxalinylsulfanyl)acetate

Cat. No.: B1272431
CAS No.: 55338-14-2
M. Wt: 234.28 g/mol
InChI Key: FFNDQVKOWUSXQC-UHFFFAOYSA-N
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Description

Methyl 2-(2-quinoxalinylsulfanyl)acetate is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-quinoxalinylsulfanyl)acetate typically involves the reaction of quinoxaline-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-quinoxalinylsulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-quinoxalinylsulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-quinoxalinylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Methyl 2-(quinoxalin-2-ylthio)acetate
  • Methyl 2-(quinoxalin-2-ylsulfanyl)propanoate
  • Methyl 2-(quinoxalin-2-ylsulfanyl)butanoate

Comparison: Methyl 2-(2-quinoxalinylsulfanyl)acetate is unique due to its specific ester group and the position of the quinoxaline moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ester group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-quinoxalin-2-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNDQVKOWUSXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377049
Record name methyl 2-(2-quinoxalinylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55338-14-2
Record name methyl 2-(2-quinoxalinylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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